![molecular formula C14H8ClF5O4S2 B3042666 1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE CAS No. 649578-40-5](/img/structure/B3042666.png)
1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE
Descripción general
Descripción
1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features both sulfonyl and pentafluorobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is reacted with ethylene to form 2-[(4-chlorophenyl)sulfonyl]ethyl chloride.
Nucleophilic substitution: The intermediate is then reacted with pentafluorobenzene under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl groups can be displaced by nucleophiles.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Electrophilic aromatic substitution: The pentafluorobenzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted pentafluorobenzenes: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pentafluorobenzene ring can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both sulfonyl and pentafluorobenzene groups. This combination imparts distinct chemical properties, such as high thermal stability and reactivity towards nucleophiles, making it valuable in various applications.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF5O4S2/c15-7-1-3-8(4-2-7)25(21,22)5-6-26(23,24)14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJOEOPAPYQOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


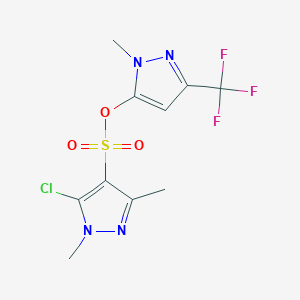
![3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate](/img/structure/B3042584.png)
![N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3042586.png)
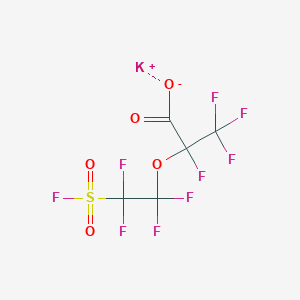
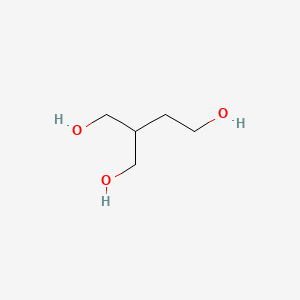
![N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042590.png)

![N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B3042597.png)
![5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole](/img/structure/B3042598.png)
![2-[4-(Methylthio)-1,2,3,6-tetrahydro-1,3,5-triazin-1-yl]ethan-1-ol hydrobromide](/img/structure/B3042599.png)
![N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide](/img/structure/B3042600.png)
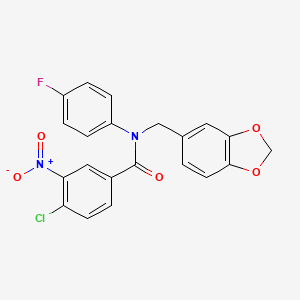
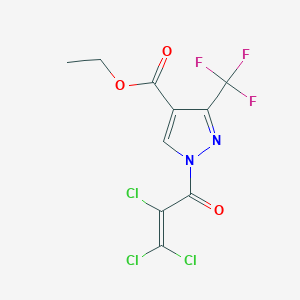
![Methyl 5-(4-fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxylate](/img/structure/B3042606.png)
